N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide
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Overview
Description
N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide is a novel compound with potential significance in various fields of chemistry and pharmacology. Its unique structure, incorporating a benzodioxin and thiazole moiety, suggests interesting chemical and physical properties.
Synthesis Analysis
The synthesis of similar thiazole derivatives typically involves the cyclization of thioamide with chloroacetoacetate, yielding a high process yield, as observed in the synthesis of related compounds like ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate (Tang Li-jua, 2015). Such methodologies could be adapted for synthesizing N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide.
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been extensively studied using spectroscopic techniques like NMR, IR, and mass spectrometry. For instance, the crystal structure and conformational features of related compounds were determined using X-ray crystallography and spectral analysis (A. Zablotskaya et al., 2013). These techniques are vital for understanding the structural aspects of N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide.
Chemical Reactions and Properties
Compounds with thiazole and benzodioxin moieties exhibit a range of chemical reactions and properties. For example, they show reactivity in electrophilic substitution reactions and have been utilized in the synthesis of various bioactive molecules (А. Aleksandrov et al., 2017). Such chemical versatility can be expected in N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide as well.
Physical Properties Analysis
The physical properties of thiazole derivatives can be intriguing, often characterized by their crystalline structures and stability. Investigations into similar compounds have revealed insights into their hydrogen bonding patterns and crystal packing, contributing to their stability and solubility (P. Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties of such compounds are marked by their bioactivity, as seen in various derivatives exhibiting antimicrobial, anti-inflammatory, and potentially psychotropic activities (M. Incerti et al., 2017). These properties make N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide an interesting subject for further chemical and pharmacological research.
properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-2-5-16-19-13(11-23-16)17(20)18-9-8-12-10-21-14-6-3-4-7-15(14)22-12/h3-4,6-7,11-12H,2,5,8-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLLFNZHJLHYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)NCCC2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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